4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a trifluoromethoxy group, which is a chemical group –O– CF3. This group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . The compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : A study by Wu et al. (2013) developed an efficient nine-step synthesis method for a related compound, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide. This method offers advantages like shorter reaction time, milder conditions, and easier purification, with an overall yield improvement to 22.9% (Wu et al., 2013).
Metal-Free Synthesis Approach : Research by Zheng et al. (2014) focused on synthesizing 1,2,4-triazolo[1,5-a]pyridines, significant for biological applications, through a metal-free oxidative N-N bond formation. This novel strategy is notable for its short reaction time and high yields (Zheng et al., 2014).
Biological and Pharmacological Applications
Anti-HIV and Anticancer Activity : A compound structurally similar to the one , 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamide, showed moderate to high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998).
Carbonic Anhydrase Inhibition : Research by Alafeefy et al. (2015) explored benzenesulfonamides with triazolo and thiadiazol moieties as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Antibacterial and Antifungal Properties : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide, demonstrating significant antimicrobial activity against various bacterial strains and fungi (Hassan, 2013).
Novel Coordination Compounds for Cancer Treatment : Aimene et al. (2019) developed new Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm. These compounds demonstrated promising inhibitory activity against certain carbonic anhydrase isoforms, indicating potential as anticancer drug candidates (Aimene et al., 2019).
Future Directions
properties
IUPAC Name |
4-(trifluoromethoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N4O3S/c16-14(17,18)9-1-6-12-23-24-13(25(12)8-9)7-22-29(26,27)11-4-2-10(3-5-11)28-15(19,20)21/h2-5,9,22H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXBBYZXRZBXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide |
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